Product packaging for 1-(2,3-Dichlorphenyl)piperazine(Cat. No.:CAS No. 41202-77-1)

1-(2,3-Dichlorphenyl)piperazine

Cat. No.: B491241
CAS No.: 41202-77-1
M. Wt: 231.12 g/mol
InChI Key: UDQMXYJSNNCRAS-UHFFFAOYSA-N
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Description

Contextual Significance in Medicinal Chemistry

The significance of 1-(2,3-dichlorophenyl)piperazine in medicinal chemistry is largely attributed to its role as a versatile scaffold and a key pharmacophore. chemimpex.comsetachemicals.com The piperazine (B1678402) moiety itself is a common feature in many biologically active compounds, known to influence the physicochemical properties of a molecule, which are crucial for its pharmacokinetic profile. nih.gov The dichlorophenyl group further imparts specific biological activities, including the potential to interact with various biological targets within the central nervous system. ontosight.ai

Researchers have extensively used 1-(2,3-dichlorophenyl)piperazine and its derivatives in the exploration of new therapeutic agents. chemimpex.comresearchgate.net Studies have investigated its interaction with serotonin (B10506) receptors, which are implicated in the regulation of mood, anxiety, and other neuropsychiatric conditions. ontosight.aisetachemicals.com Furthermore, it has served as a foundational structure for the synthesis of novel compounds with potential anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netderpharmachemica.com The adaptability of its structure allows for modifications that can lead to compounds with enhanced potency and selectivity for various biological targets. chemimpex.comnih.gov

Role as a Key Intermediate in Pharmaceutical Development

The most prominent role of 1-(2,3-dichlorophenyl)piperazine in the pharmaceutical industry is as a critical intermediate in the synthesis of aripiprazole (B633). innospk.comresearchgate.net Aripiprazole is a widely prescribed second-generation antipsychotic medication used in the treatment of conditions such as schizophrenia, bipolar disorder, and major depressive disorder. innospk.comptfarm.pl The synthesis of aripiprazole typically involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolinone. researchgate.net

The high purity and specific chemical properties of 1-(2,3-dichlorophenyl)piperazine are indispensable for the manufacturing of aripiprazole, ensuring the quality and efficacy of the final drug product. innospk.com Its hydrochloride form is also a key starting material in the synthesis of deuterium-labeled aripiprazole, which is used as an internal standard in analytical quantification studies. nih.gov The compound's stability under various reaction conditions makes it a reliable component in large-scale pharmaceutical production. innospk.com

Historical Perspective of its Research Utility

The research utility of 1-(2,3-dichlorophenyl)piperazine has evolved over time. Initially identified as a precursor and a metabolite of some psychoactive compounds, its potential as a pharmacologically active agent itself has been a subject of investigation. wikipedia.org Research has explored its activity as a partial agonist at dopamine (B1211576) D2 and D3 receptors. wikipedia.org

Over the years, its application has broadened significantly. It has become a standard research tool for studying the function and modulation of serotonin receptors. setachemicals.com The development of synthetic methodologies, such as the reaction of 2,3-dichloroaniline (B127971) with diethanolamine (B148213) or the coupling of aryl halides with piperazine, has facilitated its availability for research and industrial use. nih.govresearchgate.net The continuous exploration of new derivatives and their biological activities underscores the enduring importance of 1-(2,3-dichlorophenyl)piperazine in the quest for novel therapeutics. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2N2 B491241 1-(2,3-Dichlorphenyl)piperazine CAS No. 41202-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dichlorophenyl)piperazine
Source PubChem
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InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQMXYJSNNCRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961499
Record name 1-(2,3-Dichlorophenyl)piperazine
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Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41202-77-1
Record name 1-(2,3-Dichlorophenyl)piperazine
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Record name 2,3-Dichlorophenylpiperazine
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Record name 1-(2,3-Dichlorophenyl)piperazine
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Record name 1-(2,3-dichlorophenyl)piperazine
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Record name 1-(2,3-Dichlorophenyl)piperazine
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(2,3-Dichlorophenyl)piperazine

The traditional synthesis of 1-(2,3-dichlorophenyl)piperazine primarily relies on two main strategies: cyclization reactions and condensation reactions. These methods have been widely implemented due to their reliability and the availability of starting materials.

Cyclization Reactions utilizing 2,3-Dichloroaniline (B127971) and Bis(2-chloroethyl)amine (B1207034) Hydrochloride

The most common industrial method for synthesizing 1-(2,3-dichlorophenyl)piperazine hydrochloride involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. researchgate.netgoogle.comgoogle.comgoogle.com This reaction is typically carried out at elevated temperatures, ranging from 120°C to 220°C. nih.govucd.ie The process can be conducted in the presence of a solvent, such as N,N-dimethylformamide (DMF) or sulfolane, or under solvent-free melt conditions to minimize waste. researchgate.netjocpr.comchemicalbook.com

The reaction involves the nucleophilic attack of the amine group of 2,3-dichloroaniline on the electrophilic carbon of the chloroethyl groups of bis(2-chloroethyl)amine, leading to the formation of the piperazine (B1678402) ring. researchgate.net The stoichiometry of the reactants is a critical factor influencing the yield, with optimal mass ratios of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride often cited between 1:1.4 and 1:1.6. nih.gov Industrial-scale production in large reactors (e.g., 500 L) has been reported with reaction times varying from 4 to 34 hours, achieving high purity (over 99.5% by HPLC) and yields ranging from 59.5% to 65.6%. google.comnih.govucd.ienih.gov

Table 1: Industrial Synthesis Parameters for the Cyclization of 2,3-Dichloroaniline and Bis(2-chloroethyl)amine Hydrochloride

Reactants Temperature (°C) Reaction Time (hours) Solvent Yield (%) Purity (HPLC %) Reference(s)
2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl 140-145 6 N,N-Dimethylformamide - - jocpr.com
2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl 130-135 48 Xylene 88 - chemicalbook.com
2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl 120-220 4-34 Solvent-free or Protonic Solvents 59.5 - 65.6 >99.5 nih.govucd.ie
2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl 150 15 Sulfolane 82 - derpharmachemica.com

Condensation Reactions of Halogenated Benzenes with Piperazine

An alternative established route to 1-(2,3-dichlorophenyl)piperazine involves the condensation reaction between a halogenated benzene (B151609) derivative and piperazine. google.comnih.govucd.ie One specific example of this approach is the direct condensation of 2,3-dichlorobromobenzene with piperazine. google.com Another variation utilizes 2,6-dichloronitrobenzene, which after condensation with anhydrous piperazine, requires further reaction steps to yield the final product. nih.govucd.ie

Advanced Synthetic Approaches and Process Optimization

In recent years, research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 1-(2,3-dichlorophenyl)piperazine and its derivatives. These advanced approaches include the use of modern catalytic systems and the application of green chemistry principles.

Palladium-Catalyzed C-N Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. nih.govwikipedia.org This reaction provides an attractive alternative for the synthesis of N-arylpiperazines by coupling an aryl halide with piperazine. nih.gov The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines under relatively mild conditions. wikipedia.org

While specific applications of the Buchwald-Hartwig amination for the direct synthesis of 1-(2,3-dichlorophenyl)piperazine are not extensively detailed in readily available literature, the general methodology is highly relevant. nih.gov It represents a significant advancement over harsher traditional methods. wikipedia.org The development of various generations of palladium catalysts and specialized phosphine (B1218219) ligands has continuously improved the efficiency and scope of this transformation. wikipedia.org Research has also explored palladium-catalyzed synthesis of derivatives starting from 1-(2,3-dichlorophenyl)piperazine. google.comresearchgate.net

Phase Transfer Catalysis in Derivative Synthesis

Phase transfer catalysis (PTC) has emerged as a valuable technique in the synthesis of 1-(2,3-dichlorophenyl)piperazine and its subsequent derivatives. patsnap.comajrconline.org Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), facilitate the reaction between reactants present in different phases (e.g., a solid-liquid or liquid-liquid system). chemicalbook.comderpharmachemica.com

In the context of 1-(2,3-dichlorophenyl)piperazine, TBAB has been used as a catalyst in the cyclization reaction of 2,3-dichloroaniline and bis(2-chloroethyl)amine. chemicalbook.com Furthermore, PTC is effectively employed in the N-alkylation of 1-(2,3-dichlorophenyl)piperazine to produce more complex molecules, such as aripiprazole (B633). researchgate.netmdpi.com The use of PTC can lead to milder reaction conditions, increased reaction rates, and simplified work-up procedures. ucd.ie

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety and efficiency. google.compatsnap.com For the synthesis of 1-(2,3-dichlorophenyl)piperazine and its derivatives, several green approaches have been investigated.

Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, while increasing yields. researchgate.netjocpr.com For instance, the condensation of 2,3-dichloroaniline with bis(2-chloroethylamine) hydrochloride can be efficiently carried out under microwave irradiation. jocpr.com Solvent-free reaction conditions, another cornerstone of green chemistry, have also been explored, particularly in the context of mechanochemical synthesis using ball mills, which can be combined with phase transfer catalysis. researchgate.netmdpi.com These methods not only reduce or eliminate the use of hazardous organic solvents but can also lead to improved energy efficiency and less waste generation. patsnap.comajrconline.org

Derivatization Strategies for Novel Compound Synthesis

The inherent reactivity of the secondary amine in the piperazine ring of 1-(2,3-dichlorophenyl)piperazine provides a convenient handle for a variety of chemical transformations. These modifications are instrumental in developing new analogues with tailored pharmacological profiles.

Piperazine Ring Modifications for Bioactive Analogues

The piperazine ring is a common motif in many biologically active compounds, and its modification is a key strategy in drug discovery. nih.gov For 1-(2,3-dichlorophenyl)piperazine, N-alkylation and N-acylation reactions are common approaches to introduce new functional groups and extend the molecular framework. For instance, reaction with various electrophiles such as alkyl halides or acyl chlorides can introduce a wide range of substituents, influencing the compound's lipophilicity, steric bulk, and hydrogen bonding capacity. These modifications can significantly impact the molecule's interaction with biological targets.

A notable example involves the synthesis of aripiprazole, an atypical antipsychotic. In this process, 1-(2,3-dichlorophenyl)piperazine is reacted with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone to yield the final drug molecule. researchgate.net This highlights how elaboration of the piperazine nitrogen is a critical step in constructing complex and therapeutically important molecules. Further modifications of the piperazine core have been explored to develop analogues with potential as dopamine (B1211576) D3 receptor antagonists. nih.govnih.gov

Conjugation with Amino Acids for Functionalized Derivatives

The conjugation of 1-(2,3-dichlorophenyl)piperazine with amino acids represents a powerful strategy to create hybrid molecules that can leverage the biological properties of both moieties. nih.gov This approach often aims to improve the pharmacokinetic properties and target specificity of the parent compound. The synthesis typically involves the coupling of the piperazine's secondary amine with the carboxylic acid group of an N-protected amino acid.

Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N-methylmorpholine (NMM), are commonly employed to facilitate this amide bond formation. core.ac.ukajrconline.org The use of Boc-protected amino acids is a frequent practice, with the protecting group being subsequently removed using trifluoroacetic acid (TFA). core.ac.ukajrconline.org This modular approach allows for the incorporation of a wide variety of natural and unnatural amino acids, each contributing unique structural and functional characteristics to the final conjugate. For example, research has shown that conjugating 1-(2,3-dichlorophenyl)piperazine with amino acids like glycine (B1666218) and proline can lead to derivatives with interesting biological activities. nih.gov

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

Further derivatization of the amino acid-conjugated 1-(2,3-dichlorophenyl)piperazine has led to the synthesis of novel urea and thiourea derivatives. nih.govresearchgate.net These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of a molecule. The synthesis of these derivatives is typically achieved by reacting the deprotected amino group of the amino acid-piperazine conjugate with substituted phenyl isocyanates or isothiocyanates. core.ac.ukajrconline.org

This reaction is often carried out in a suitable solvent like dimethylformamide (DMF) with a base such as N-methylmorpholine (NMM) to facilitate the reaction. core.ac.ukajrconline.org A wide range of substituted phenyl isocyanates and isothiocyanates can be used, allowing for the systematic exploration of the structure-activity relationship (SAR). nih.gov For instance, studies have shown that the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring of the urea or thiourea moiety can enhance the biological properties of the resulting compounds.

Table 1: Synthesis of Urea and Thiourea Derivatives of Amino Acid-Conjugated 1-(2,3-Dichlorophenyl)piperazine

Starting MaterialReagentProductReference
Glycine-conjugated 1-(2,3-Dichlorophenyl)piperazineSubstituted Phenyl IsocyanateUrea derivative nih.gov
Proline-conjugated 1-(2,3-Dichlorophenyl)piperazineSubstituted Phenyl IsocyanateUrea derivative nih.gov
Glycine-conjugated 1-(2,3-Dichlorophenyl)piperazineSubstituted Phenyl IsothiocyanateThiourea derivative nih.gov
Proline-conjugated 1-(2,3-Dichlorophenyl)piperazineSubstituted Phenyl IsothiocyanateThiourea derivative nih.gov
Dipeptide-conjugated 1-(2,3-Dichlorophenyl)piperazineSubstituted Phenyl IsocyanateUrea derivative core.ac.ukajrconline.org
Dipeptide-conjugated 1-(2,3-Dichlorophenyl)piperazineSubstituted Phenyl IsothiocyanateThiourea derivative core.ac.ukajrconline.org

Incorporation into Polycyclic Heterocyclic Systems (e.g., Quinolinone, Naphthoquinone)

The integration of the 1-(2,3-dichlorophenyl)piperazine moiety into larger, polycyclic heterocyclic systems is another important synthetic strategy. This approach can lead to compounds with novel and potent biological activities by combining the pharmacophoric features of the piperazine derivative with those of the heterocyclic system.

A prominent example is the synthesis of aripiprazole, where 1-(2,3-dichlorophenyl)piperazine is coupled with a quinolinone derivative. researchgate.net The synthesis involves the reaction of 1-(2,3-dichlorophenyl)piperazine hydrochloride with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. researchgate.net Another example involves the reaction of aryl-piperazines with 4-(bromomethyl)quinolin-2(1H)-one in the presence of a base and a phase transfer catalyst to yield aryl-piperazine-quinolinones. derpharmachemica.com

Furthermore, 1-(2,3-dichlorophenyl)piperazine has been used in the synthesis of naphthoquinone derivatives. Specifically, it can be reacted with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) to produce novel piperazine-substituted naphthoquinone compounds. acs.org These reactions demonstrate the utility of 1-(2,3-dichlorophenyl)piperazine as a building block for creating complex molecules with potential applications in medicinal chemistry.

Pharmacological Profile and Neurobiological Interactions

Neurotransmitter Receptor Binding Affinities and Selectivity

The interaction of 1-(2,3-Dichlorophenyl)piperazine with a range of neurotransmitter receptors has been a subject of extensive research, revealing a complex binding profile. This profile is crucial for understanding its potential pharmacological effects. The N-(2,3-dichlorophenyl)piperazine nucleus is considered a primary pharmacophore in the development of ligands targeting specific receptors, particularly the dopamine (B1211576) D3 receptor. nih.govunimi.it

Dopamine D3 Receptor Interactions

The N-(2,3-dichlorophenyl)piperazine moiety is a well-established pharmacophore for dopamine D3 receptor ligands, often contributing to high affinity and selectivity. nih.govunimi.itnih.govacs.orgacs.org Research has consistently demonstrated that compounds containing this group can act as potent D3 receptor partial agonists or antagonists. nih.govunimi.it The high affinity of DCPP derivatives for the D3 receptor has made it a key component in the design of selective D3 ligands for research and potential therapeutic applications. nih.govarkat-usa.orgnih.govnih.gov For example, the substitution of a 2-methoxyphenyl group with a 2,3-dichlorophenyl group on the piperazine (B1678402) nitrogen has led to the development of potent and selective D3 receptor antagonists. nih.gov The dichlorophenyl moiety appears to be a key factor in achieving high D3 receptor affinity. acs.orgredheracles.net

Table 1: Dopamine Receptor Binding Affinities of selected 1-(2,3-Dichlorophenyl)piperazine Analogs

Compound D2 Receptor Ki (nM) D3 Receptor Ki (nM) D4 Receptor Ki (nM) D3/D2 Selectivity Reference
Analog 12b 40 0.3 - 133 nih.gov
Analog 12c 53 0.9 - 59 nih.gov
Analog 12e 48 0.5 - 96 nih.gov
Analog 12g 40 0.8 - 50 nih.gov
Analog 51 - 1.4 - 64 nih.gov
Compound 8 - <1 - >10 acs.org
Compound 36 - - - - acs.org

This table is for illustrative purposes and represents a selection of findings from the literature.

Serotonin (B10506) Receptor Subtype Affinities

Beyond the dopaminergic system, 1-(2,3-Dichlorophenyl)piperazine and its derivatives exhibit significant affinities for various serotonin (5-HT) receptor subtypes. Notably, a high affinity for the 5-HT1A receptor is a common feature of many DCPP-containing compounds. nih.gov Some derivatives also show interactions with 5-HT2A and 5-HT2C receptors, often as antagonists or partial agonists. nih.govunimi.it The binding profile at serotonin receptors contributes to the multitarget engagement of these compounds. Specifically, certain hybrid molecules with the DCPP nucleus have been identified as 5-HT1A receptor agonists and low-potency 5-HT2A receptor antagonists and 5-HT2C receptor partial agonists. nih.govunimi.it

Table 2: Serotonin Receptor Binding Affinities of a 1-(2,3-Dichlorophenyl)piperazine Analog

Compound 5-HT1A Ki (nM) 5-HT2A Ki (nM) 5-HT2C Ki (nM) Reference
Compound 9 High Affinity Low Potency Antagonist Partial Agonist nih.govunimi.it

This table is for illustrative purposes and represents a selection of findings from the literature.

Sigma Receptor Binding Properties

Derivatives of 1-(2,3-Dichlorophenyl)piperazine have also been investigated for their interaction with sigma receptors. Studies have revealed that the dichlorophenyl substitution on the piperazine ring can confer high affinity for sigma-1 receptors. d-nb.info In some cases, these compounds have shown a significantly higher affinity for sigma-1 receptors compared to their dimethylphenyl-substituted counterparts. d-nb.info This interaction with sigma receptors adds another dimension to the pharmacological profile of DCPP derivatives, suggesting potential applications in conditions where sigma receptor modulation is beneficial.

Modulatory Effects on Neurotransmission Pathways

The receptor binding profile of 1-(2,3-Dichlorophenyl)piperazine and its analogs translates into significant modulatory effects on key neurotransmitter pathways in the brain, particularly the dopaminergic system.

Dopaminergic System Modulation

The interactions of DCPP-containing compounds with D2 and D3 receptors directly impact dopaminergic neurotransmission. nih.govunimi.it By acting as antagonists or partial agonists at these receptors, these compounds can modulate the activity of dopamine-producing neurons and the downstream signaling pathways they control. nih.govunimi.it This modulation is central to the therapeutic potential of drugs that are derivatives of DCPP, such as aripiprazole (B633). The ability of these compounds to fine-tune dopaminergic activity, rather than simply blocking it, is a key aspect of their pharmacological action. The balance of activity at D2 and D3 receptors, along with influences on other receptors like serotonin and sigma receptors, creates a complex and nuanced modulation of the dopaminergic system. nih.govunimi.itd-nb.info

Functional Receptor Activity and Signal Transduction

Intrinsic Activity Evaluation (e.g., Eu-GTP Binding Assay)

The intrinsic activity of a compound, its ability to activate a receptor upon binding, is a critical aspect of its pharmacological profile. For G protein-coupled receptors (GPCRs), this activity is frequently assessed by measuring the extent of G-protein activation.

A common method for this evaluation is the [³⁵S]GTPγS binding assay. This technique measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation by an agonist. Studies on aripiprazole, which contains the DCPP core, have utilized this assay to confirm its status as a potent partial agonist at 5-HT1A receptors. researchgate.net

Beta-Arrestin Biased Agonism and its Implications

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another, such as favoring G-protein signaling or β-arrestin recruitment. pnas.orgnih.gov The DCPP scaffold has been instrumental in the design and discovery of biased ligands, particularly for the dopamine D2 receptor. nih.govnih.govnih.gov

β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling. promega.com Assays like the PathHunter® system, which uses enzyme fragment complementation, are employed to measure ligand-induced β-arrestin recruitment in live cells. nih.govdiscoverx.com By comparing a ligand's potency and efficacy in a G-protein pathway assay (e.g., cAMP inhibition) with its activity in a β-arrestin recruitment assay, researchers can quantify its bias. acs.org

Studies have shown that specific structural modifications to DCPP-containing molecules can induce a bias toward β-arrestin. For example, replacing the central piperazine ring with a homopiperazine (B121016) group in one series of D2R ligands resulted in compounds that were partial agonists for β-arrestin-2 recruitment but were simultaneously inactive at G-protein signaling. nih.gov Conversely, other modifications to the DCPP framework have led to the discovery of G-protein-biased partial agonists. nih.gov This demonstrates that the DCPP core can serve as a stable anchor, allowing other parts of the molecule to dictate the specific signaling outcome. acs.org

Functional Activity and Bias of a DCPP-Derivative (Compound 27a) at the D2 Receptor
PathwayAssay TypePotency (pEC50)Efficacy (Emax %)Bias FactorSource
G-ProteincAMP Inhibition8.1657%-1.0 (β-arrestin biased) acs.org
β-Arrestinβ-Arrestin Recruitment9.67101%

*Efficacy (Emax) is relative to the full agonist quinpirole. Bias factor was calculated using the Black and Leff operational model, where values < 0 indicate a preference for the β-arrestin pathway. acs.org

Influence on G Protein-Coupled Receptor (GPCR)-Related Signaling Pathways

The interaction of DCPP-containing ligands with GPCRs triggers downstream signaling cascades that are fundamental to their neuropharmacological effects. The two most studied pathways in this context are G-protein-mediated signaling, often quantified by changes in second messengers like cyclic AMP (cAMP), and G-protein-independent β-arrestin signaling. pnas.orgnih.gov

The DCPP structure is a key component in ligands that exhibit unprecedented signaling profiles. For example, researchers have developed DCPP-based compounds that act as antagonists of G-protein signaling while simultaneously serving as partial agonists for β-arrestin recruitment at the D2 receptor. pnas.org This functional selectivity offers a potential route to developing therapeutics with more specific effects and fewer side effects. The precise signaling outcome is determined by how the ligand stabilizes different receptor conformations. The DCPP pharmacophore typically binds within the orthosteric binding site (OBS) of the receptor, while other parts of the molecule can engage a secondary binding pocket (SBP), and this combination of interactions dictates the ultimate functional response. researchgate.net

Subtle changes to the molecular structure built around the DCPP core can lead to dramatic shifts in signaling bias. nih.gov This highlights the pivotal role of the 1-(2,3-Dichlorophenyl)piperazine moiety as a versatile foundation for exploring GPCR signal transduction and developing next-generation neuropharmacological agents with tailored signaling properties.

Structure Activity Relationship Sar Studies

Impact of Phenyl Ring Substituents on Receptor Binding and Selectivity

The substitution pattern on the phenyl ring of the piperazine (B1678402) is a critical determinant of a compound's pharmacological profile.

The positioning of the chloro-substituents on the phenyl ring significantly impacts receptor affinity and selectivity. For instance, the 2,3-dichloro substitution, as seen in aripiprazole (B633) analogs, has been shown to be crucial for high affinity at dopamine (B1211576) D2 and D3 receptors. nih.govgu.se Studies comparing 2,3-dichlorophenylpiperazine with 3,4-dichlorophenylpiperazine analogs in the context of cyclizine (B1669395) derivatives have shown that the 3,4-dichloro substitution can lead to pronounced anti-inflammatory effects. brieflands.com In the pursuit of dopamine D3 receptor antagonists, compounds with a 2,3-dichlorophenyl group often exhibit high affinity. acs.orgredheracles.net For example, a 2,3-dichlorophenylpiperazine analogue displayed the highest D3 receptor affinity in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines. acs.org The 2,3-dichloro substitution can also contribute to a nearly full agonist activity at the D3 receptor. nih.gov

The introduction of other electron-withdrawing groups also modulates receptor interaction. For example, a trifluoromethyl group at the 3-position of the phenyl ring can increase affinity for the D3 receptor without significantly affecting D2 receptor affinity, thereby improving selectivity. acs.org In some series, derivatives with electron-withdrawing groups like dichloro and difluoro generally show higher synthesis yields. Furthermore, compounds bearing halogen atoms have emerged as highly active in antiglycation studies. researchgate.net Specifically, para-positioned halogens on the phenyl ring of urea (B33335) and thiourea (B124793) derivatives of DCPP have shown excellent anti-inflammatory activity. However, the introduction of a cyano group at the 5-position has been shown to modestly decrease affinity at both D3 and D2 receptors. acs.org

Electron-donating groups, such as a methoxy (B1213986) group, also play a significant role in determining the pharmacological profile. A 2-methoxyphenyl substituent can enhance D3 receptor affinity, although sometimes at the cost of reduced selectivity over the D2 receptor. acs.org In some cases, replacing the 2,3-dichlorophenyl group with a 2-methoxyphenyl group can decrease D3 receptor affinity while increasing D2 receptor affinity, leading to greater D2 selectivity. nih.gov Conversely, the presence of polar groups like methoxy on the phenyl ring can have negative effects on the activity of some TAAR1 agonists. units.it Research on arylpiperazine derivatives as interferon inducers showed that electron-donating groups generally resulted in lower potency compared to electron-withdrawing groups. nih.gov

Substitution Effect on Receptor Binding/Activity Reference
2,3-dichloroHigh affinity for D2 and D3 receptors. nih.govacs.orgredheracles.net nih.govacs.orgredheracles.net
3,4-dichloroPronounced anti-inflammatory effects in some analogs. brieflands.com brieflands.com
3-trifluoromethylIncreased D3 affinity and selectivity over D2. acs.org acs.org
5-cyanoDecreased D3 and D2 affinity. acs.org acs.org
2-methoxyEnhanced D3 affinity, but potentially lower D2/D3 selectivity. acs.org Can increase D2 affinity and selectivity in some scaffolds. nih.gov acs.orgnih.gov

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like 1-(2,3-dichlorophenyl)piperazine at the atomic level. These methods are crucial for rational drug design and for interpreting complex SAR data.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For derivatives of 1-(2,3-dichlorophenyl)piperazine, docking studies have been instrumental in understanding their interactions with various G protein-coupled receptors (GPCRs) and other protein targets mdpi.com.

In studies of dopamine D2 and D3 receptors, docking simulations have shown that the 1-(2,3-dichlorophenyl)piperazine moiety typically occupies the orthosteric binding site (OBS), the same pocket where the endogenous ligand dopamine binds nih.gov. A critical interaction observed in these simulations is the formation of a salt bridge between the protonatable nitrogen atom of the piperazine ring and a highly conserved aspartic acid residue (Asp110 in D3R, Asp114 in D2R) in the third transmembrane helix (TM3) mdpi.comnih.gov. The arylamide secondary pharmacophore often binds in a more variable secondary binding pocket (SBP), which contributes to receptor subtype selectivity nih.gov. The 2,3-dichloro substitution pattern on the phenyl ring is often shown to optimize receptor binding and functional selectivity .

Docking studies have also been applied to other targets. In the investigation of potential PARP-1 inhibitors, derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) featuring a piperazine substituent were docked into the PARP-1 active site. These simulations identified key interactions with critical amino acids, with some compounds showing strong binding profiles acs.org.

Compound/DerivativeTarget ReceptorKey Findings from DockingReference
1-(2,3-Dichlorophenyl)piperazine Analogue (Compound 8)Dopamine D3 ReceptorHighest D3R affinity in its series, occupying the orthosteric binding site. acs.org
Bivalent MOR-D3R Hybrid (Compound 65)Dopamine D3 ReceptorThe 2,3-dichlorophenyl piperazine moiety docks in the orthosteric binding site (OBS). nih.gov
Piperazine-substituted naphthoquinone (Compounds 5, 9, 13)PARP-1Exhibited significant inhibitory activity, interacting with critical amino acids for PARP-1 inhibition. acs.org
Enantiomers of a 4-phenylpiperazine derivativeDopamine D3 ReceptorThe 4-phenylpiperazine primary pharmacophore binds to the conserved orthosteric binding site. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor complexes over time. This method allows for the analysis of the stability of binding poses predicted by molecular docking and reveals the conformational changes that occur within the binding pocket mdpi.comacs.org.

For 1-(2,3-dichlorophenyl)piperazine derivatives, MD simulations have been used to confirm the stability of their interactions within the binding sites of receptors like PARP-1 and dopamine D3R nih.govacs.org. For example, after docking piperazine-substituted naphthoquinone derivatives into the PARP-1 protein, MD simulations of up to 100 nanoseconds were performed to investigate the dynamic behavior and stability of the complexes acs.org. These simulations, combined with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, help in estimating the binding free energy and identifying the most stable conformations acs.org.

Similarly, microsecond-scale MD simulations have been used to study enantiomers of D3R ligands. These simulations revealed that active enantiomers induce specific structural rearrangements in the receptor near the binding site, which are characteristic of partially activated receptor conformations, while inactive enantiomers do not nih.gov. This highlights the utility of MD in understanding the molecular basis of functional activity, such as partial agonism nih.gov.

Statistical Principal Component Analysis for Structure-Activity Correlations

Principal Component Analysis (PCA) is a statistical method used to reduce the complexity of large datasets by transforming the data into a new set of uncorrelated variables known as principal components. In medicinal chemistry, PCA can be applied to a set of compounds described by various physicochemical or structural descriptors to identify the key properties that correlate with biological activity.

In a study of P-glycoprotein (P-gp) inhibitors, a series of arylpiperazine derivatives of hydantoin-3-acetate was investigated. This series included methyl 2-(1-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5,5-diphenylhydantoin-3-yl)acetate, which was identified as the most active compound, showing significantly higher P-gp inhibitory action than the reference compound verapamil (B1683045) researchgate.net. A PCA was performed on the molecular descriptors of the compounds in the study. The plot of the first two principal components allowed for the visualization of the chemical space and helped in understanding the structure-activity correlations within the series researchgate.net. Such analyses can reveal which structural features or physicochemical properties are most important for the observed biological activity, guiding the design of more potent compounds.

Exploration of Therapeutic Potentials and Preclinical Investigations

Applications in Central Nervous System Disorders

DCPP's structural similarity to known psychoactive agents has made it a focal point of research in the development of treatments for a variety of central nervous system (CNS) disorders.

Antipsychotic Drug Development

1-(2,3-Dichlorophenyl)piperazine is a critical building block in the synthesis of several atypical antipsychotic drugs. mdpi.comwikipedia.org It serves as a key intermediate for aripiprazole (B633) and cariprazine, two prominent medications used in the management of schizophrenia and bipolar disorder. ajrconline.org The synthesis of aripiprazole involves the reaction of DCPP with a bromoalkyl derivative. mdpi.com Similarly, for cariprazine, DCPP is prepared through methods like the Buchwald-Hartwig reaction and subsequently undergoes N-alkylation. mdpi.comgoogle.com The dichlorophenyl moiety of DCPP is considered crucial for enhancing the binding affinity of these drugs to dopamine (B1211576) receptors.

Table 1: Role of 1-(2,3-Dichlorophenyl)piperazine in Antipsychotic Drug Synthesis

Antipsychotic DrugRole of 1-(2,3-Dichlorophenyl)piperazineSynthesis Method
Aripiprazole Precursor/IntermediateReaction with a bromoalkyl derivative. mdpi.com
Cariprazine Precursor/IntermediateBuchwald-Hartwig reaction followed by N-alkylation. mdpi.com

Antidepressant and Anxiolytic Potential Studies

The potential of 1-(2,3-Dichlorophenyl)piperazine and its derivatives in the treatment of depression and anxiety has been an area of active research. justdial.com The compound's interaction with serotonin (B10506) receptors, which are key targets for antidepressant and anxiolytic medications, has been a primary focus. justdial.comshreeganeshchemical.com Research dating back to the early 1980s identified the unique receptor interaction profile of DCPP, distinguishing it from other piperazine (B1678402) derivatives and suggesting its potential for mood regulation. justdial.com

More recent studies have involved the design and synthesis of novel aryl piperazine derivatives incorporating the DCPP scaffold. These new compounds have been engineered to target both serotonin 5-HT1A and sigma-1 receptors, which are implicated in the pathophysiology of depression. d-nb.infothieme-connect.comresearchgate.net By modifying the structure, researchers aim to create dual-target ligands with enhanced antidepressant efficacy. d-nb.info

Investigations into Anti-Parkinson Activity

Research into treatments for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons, has also explored compounds related to DCPP. nih.gov The development of multifunctional dopamine D2/D3 receptor agonists is a key strategy in managing PD symptoms. nih.gov While direct studies on DCPP for anti-Parkinson's activity are less common, the core arylpiperazine structure is central to the design of new therapeutic candidates. For instance, structural modifications of potent D3-preferring agonists have been undertaken to improve their efficacy in animal models of PD. nih.gov Although not directly DCPP, these studies highlight the importance of the N-arylpiperazine motif in developing novel treatments for neurodegenerative diseases.

Addiction Therapeutics Research

The dopamine D3 receptor has emerged as a significant target in the development of medications for substance use disorders. acs.orgnih.gov 1-(2,3-Dichlorophenyl)piperazine is a frequently utilized scaffold in the creation of D3 receptor-selective ligands. acs.orgnih.gov The hypothesis is that modulating D3 receptor activity can reduce drug-seeking behaviors and the reinforcing effects of addictive substances. acs.org

Researchers have synthesized numerous D3 receptor-selective antagonists and partial agonists derived from DCPP. acs.orgnih.gov These compounds have shown promise in preclinical rodent models by reducing relapse-like behaviors for various drugs of abuse. acs.org The 2,3-dichlorophenyl piperazine moiety is a canonical D3 receptor pharmacophore used in the design of these novel therapeutic agents. nih.gov

Table 2: DCPP in Addiction Therapeutics Research

Area of ResearchTarget ReceptorRationale
Addiction Therapeutics Dopamine D3 Receptor (D3R)D3R is implicated in drug dependence and abuse mechanisms. nih.gov
Drug Seeking Behavior Dopamine D3 Receptor (D3R)D3R antagonists/partial agonists can reduce opioid self-administration and reinstatement. nih.gov

Anti-inflammatory and Antiglycating Activities

Beyond its applications in CNS disorders, 1-(2,3-Dichlorophenyl)piperazine has been investigated for its potential anti-inflammatory and antiglycating properties. Urea (B33335) and thiourea (B124793) derivatives of dipeptides conjugated with DCPP have been synthesized and evaluated for their ability to inhibit the formation of advanced glycation end-products (AGEs). ajrconline.orgajrconline.orgresearchgate.netresearchgate.net AGEs are implicated in the pathogenesis of diabetic complications and other inflammatory conditions.

In these studies, various amino acids were used as linkers to the DCPP core, and the resulting conjugates were tested for their antiglycation activity. researchgate.netresearchgate.net Many of these synthesized analogues demonstrated significant inhibitory potency, with some compounds, particularly those containing glutamic acid and tyrosine as linkers, showing high activity. researchgate.net The presence of halogen atoms on the DCPP ring was found to be a key feature for the most active compounds. researchgate.netresearchgate.net

Antimycobacterial Activity Research

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, has led to the screening of large chemical libraries. nih.govnih.gov Within this context, piperazine-containing compounds have been identified as a promising class of potential antimycobacterial agents. nih.gov

Specifically, a series of uriedo and thiouriedo analogues of amino acid/peptide conjugated heterocycles, including 1-(2,3-dichlorophenyl)piperazine, were synthesized and evaluated for their antimicrobial activity against various human pathogens. nih.gov The results indicated that thiourea-containing compounds derived from DCPP were particularly active. The presence of electron-withdrawing groups, such as the chlorine atoms on the phenyl ring of DCPP, was associated with enhanced antimicrobial activity. nih.gov

Anticancer Research Applications

The utility of the 1-(2,3-dichlorophenyl)piperazine scaffold has been explored in the design of novel molecules with potential anticancer properties. Its role is primarily as a structural moiety incorporated into larger, more complex derivatives that are then evaluated for therapeutic efficacy.

While 1-(2,3-Dichlorophenyl)piperazine itself is not typically screened as a primary cytotoxic agent, it is a key building block in the synthesis of novel compounds tested against various cancer cell lines.

In one study, a series of new piperazine-quinoline heterocyclic molecules were synthesized using precursors including 1-(2,3-Dichlorophenyl)piperazine Hydrochloride. derpharmachemica.com These final compounds were then evaluated for their cytotoxic effects on the MDA-MB-231 human breast cancer cell line. The results indicated that the synthesized derivatives were generally not highly toxic to these cells. derpharmachemica.com For instance, a derivative featuring a trifluoromethoxy group showed moderate inhibition of 51% with an IC50 value of 98.34 µM, while other derivatives displayed lower levels of inhibition. derpharmachemica.com This suggests that the 1-(2,3-dichlorophenyl)piperazine moiety, when combined with a quinoline (B57606) structure, did not lead to potent cytotoxic compounds in this specific context. derpharmachemica.com

Another research effort focused on creating novel arylpiperazine derivatives to test their cytotoxicity against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Compound 22 , which incorporates the 1-(2,3-dichlorophenyl)piperazine structure, was among the synthesized molecules. mdpi.com The study found that other derivatives in the series, such as compounds 9 and 15 , exhibited strong cytotoxic activities, particularly against LNCaP cells, with IC50 values below 5 µM. mdpi.com

Table 1: Cytotoxicity of Selected Arylpiperazine Derivatives (Not Including Compound 22) Against Human Prostate Cancer Cell Lines This table displays data for compounds from the same study as compound 22, which contains the 1-(2,3-Dichlorophenyl)piperazine moiety, to provide context on the activity of the broader series.

CompoundLNCaP IC₅₀ (µM)PC-3 IC₅₀ (µM)DU145 IC₅₀ (µM)
8 >50>508.25
9 3.4739.5138.35
15 4.8832.1737.92
Data sourced from MDPI. mdpi.com

The 1-(2,3-dichlorophenyl)piperazine structure has been instrumental in developing agents that work in concert with Poly(ADP-ribose) Polymerase-1 (PARP) inhibitors, a critical class of cancer therapeutics. researchgate.netresearchgate.net PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations. nih.gov

Researchers synthesized a novel analog, named NCK, through a reaction involving 1-(2,3-dichlorophenyl)piperazine. researchgate.netresearchgate.net This compound, 2-((4-(2,3-dichlorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)phenol, was designed as a potent inhibitor of BAD-Ser99 phosphorylation. researchgate.net In studies on PTEN-deficient endometrial carcinoma and triple-negative breast cancer, the combination of NCK with PARP inhibitors (like Olaparib, Rucaparib, and Talazoparib) demonstrated a synergistic effect, significantly decreasing cancer cell survival and ablating tumor growth. researchgate.netresearchgate.net This combined treatment promoted DNA damage and apoptosis in cancer cells, highlighting a rational and potentially effective strategy for improving patient outcomes in these difficult-to-treat cancers. researchgate.net

Preclinical Behavioral and Pharmacological Models

The 1-(2,3-dichlorophenyl)piperazine moiety is a well-established pharmacophore in the field of neuroscience, particularly in the development of ligands for dopamine receptors. Its incorporation into various molecules has allowed for extensive preclinical evaluation in animal models.

Furthermore, the 1-(2,3-dichlorophenyl)piperazine scaffold is frequently used as a starting material for creating novel, functionally selective ligands to probe complex signaling pathways in the brain. unc.edu For example, it was used to synthesize β-arrestin-biased D2 receptor agonists, which were subsequently evaluated in mouse models to investigate their potential as antipsychotic agents. unc.edu

The dopamine D3 receptor (D3R) is a key target for developing medications for substance use disorders, and the 1-(2,3-dichlorophenyl)piperazine structure is a cornerstone of many selective D3R antagonists and partial agonists. nih.govacs.orgacs.orgacs.org These compounds have been rigorously tested in preclinical operant behavioral models designed to simulate human drug-taking and relapse behaviors.

Drug Self-Administration: This model assesses the reinforcing effects of a drug, or the potential of a test compound to reduce drug-taking behavior. Several studies have shown that novel D3R-selective antagonists incorporating the 2,3-dichlorophenylpiperazine moiety can effectively attenuate the self-administration of drugs like heroin and cocaine in rodents. acs.orgnih.gov For instance, high-affinity D3R antagonists were shown to reduce heroin self-administration in wild-type mice but not in mice lacking the D3 receptor, confirming the target of action. acs.org

Reinstatement (Relapse) Models: After a period of abstinence, exposure to drug-associated cues, stress, or the drug itself can trigger a reinstatement of drug-seeking behavior. This model is used to evaluate a compound's potential to prevent relapse. Selective D3R antagonists have been shown to inhibit cue-induced and stress-induced reinstatement of cocaine-seeking behavior in rats. nih.gov While some studies used analogs with different substitution patterns (e.g., 2,4-dichloro), the findings support the general hypothesis that D3R blockade is a viable strategy for preventing relapse. nih.gov

Drug Discrimination: This model tests the ability of an animal to distinguish the subjective effects of a drug from a placebo. An effective medication might partially substitute for the drug of abuse or block its discriminative effects. nih.gov While specific drug discrimination data for DCPP itself is limited, derivatives containing this moiety have been proposed and tested in this context to evaluate their therapeutic potential. acs.org

The consistent finding across these models is that D3R-selective ligands, frequently built upon the 1-(2,3-dichlorophenyl)piperazine scaffold, can modulate the motivation to seek and take drugs of abuse, marking it as a structure of high interest for addiction pharmacotherapy. nih.govnih.gov

Table 2: Summary of Preclinical Behavioral Studies with 1-(2,3-Dichlorophenyl)piperazine Derivatives

Behavioral ModelDrug of AbuseAnimal ModelKey Finding
Self-AdministrationHeroinMiceD3R-selective antagonists with a 2,3-diCl-phenylpiperazine moiety attenuated heroin self-administration. acs.org
Self-AdministrationCocaineRatsPhenylpiperazine derivatives with D3R selectivity modulated cocaine self-administration. nih.gov
Reinstatement (Cue-induced)CocaineRatsSelective D3R antagonists reduced responding for cocaine-associated cues, a model of relapse. nih.gov
This table summarizes findings for derivatives containing the 1-(2,3-Dichlorophenyl)piperazine moiety.

Metabolic Pathways and Pharmacokinetic Considerations

Role as a Metabolite of Aripiprazole (B633)

Aripiprazole undergoes extensive metabolism in the liver through three primary biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. fda.govpharmgkb.org DCPP is formed as a result of the N-dealkylation of aripiprazole. silae.it While aripiprazole is the main circulating drug component, its major active metabolite is dehydro-aripiprazole, which constitutes about 40% of the aripiprazole area under the curve (AUC) in plasma at a steady state. fda.govdrugbank.compharmgkb.org DCPP, on the other hand, is considered a minor metabolite in the systemic circulation of individuals treated with aripiprazole. silae.it

In a study involving schizophrenic outpatients receiving daily doses of 5-15 mg of aripiprazole, DCPP was detected in their serum, confirming its presence as a metabolite in a clinical context. silae.it Another study analyzing plasma concentrations in 20 schizophrenia patients found that DCPP levels ranged from 1.02 to 46.1 ng/mL, while aripiprazole concentrations were significantly higher, ranging from 42.8 to 1369 ng/mL. researchgate.net This highlights the comparatively lower systemic exposure of DCPP relative to its parent drug.

Although present at lower concentrations, the formation of DCPP is a consistent metabolic fate of aripiprazole. wikipedia.orgsilae.itdrugbank.com It is important to note that DCPP itself has been shown to act as a partial agonist at dopamine (B1211576) D2 and D3 receptors, suggesting it may possess some pharmacological activity. wikipedia.org

N-Dealkylation as a Biotransformation Pathway

The primary mechanism responsible for the formation of 1-(2,3-Dichlorophenyl)piperazine from aripiprazole is N-dealkylation. fda.govpharmgkb.org This biotransformation reaction is specifically catalyzed by the cytochrome P450 enzyme CYP3A4. fda.govpharmgkb.orgsilae.itdrugbank.compharmgkb.org CYP3A4 is a crucial enzyme involved in the metabolism of a wide array of drugs, and its role in the N-dealkylation of aripiprazole to DCPP is well-established. silae.itresearchgate.net

The other major metabolic pathways of aripiprazole, dehydrogenation and hydroxylation, are primarily mediated by both CYP3A4 and another important cytochrome P450 enzyme, CYP2D6. fda.govpharmgkb.orgdrugbank.compharmgkb.org The involvement of these enzymes highlights the complex metabolic profile of aripiprazole, leading to the formation of various metabolites, including DCPP. The process of N-dealkylation involves the removal of the butyl side chain attached to the piperazine (B1678402) nitrogen of aripiprazole, yielding the DCPP molecule. silae.it This metabolic step is a common feature for many arylpiperazine derivatives used in pharmacotherapy. researchgate.net

Brain Penetration and Distribution in Preclinical Models

A significant aspect of the pharmacokinetic profile of 1-(2,3-Dichlorophenyl)piperazine is its ability to cross the blood-brain barrier and distribute into the brain tissue. Preclinical studies in rats have provided valuable insights into this phenomenon.

In a study where rats were administered aripiprazole dihydrochloride (B599025) orally, the brain uptake of DCPP was found to be considerably higher than that of the parent drug, aripiprazole. silae.it The brain-to-blood concentration ratio for DCPP was approximately 26, whereas for aripiprazole, it was about 5. silae.it This indicates a preferential accumulation of the DCPP metabolite in the brain compared to the parent compound.

Further research on various DCPP derivatives has also highlighted the importance of the 2,3-dichlorophenyl moiety for high-affinity binding to dopamine D3 receptors, which are targets for centrally acting agents. nih.gov Physicochemical models have been developed to predict brain penetration, suggesting that properties like lipophilicity, influenced by substitutions such as the dichlorophenyl group, play a crucial role in crossing the blood-brain barrier. nih.gov Studies on other D3 receptor-selective compounds containing the DCPP scaffold also showed significant brain-to-plasma ratios, ranging from 2.93 to 11.81, further supporting the brain-penetrating capabilities of this chemical structure. researchgate.net

Analytical Methodologies in Research and Development

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 1-(2,3-Dichlorophenyl)piperazine, providing fundamental information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(2,3-Dichlorophenyl)piperazine. While complete spectral data for the compound itself is not always detailed in public literature, Certificates of Analysis confirm its structure as being consistent with ¹H NMR spectra. d-nb.infonih.gov Furthermore, detailed NMR analysis is routinely performed on its derivatives, which provides insight into the characteristic signals of the 1-(2,3-dichlorophenyl)piperazine moiety. sphinxsai.com

¹H NMR: In derivatives, the protons of the piperazine (B1678402) ring typically exhibit characteristic signals. For instance, in the related compound 2-[4-(2,3-dichlorophenyl)piperazin-1-yl]acetohydrazide, the piperazine protons appear as a triplet at approximately 2.71 ppm and a broad signal around 3.06 ppm. sphinxsai.com The aromatic protons on the dichlorophenyl ring produce a multiplet in the range of 6.91-7.12 ppm. sphinxsai.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would be expected to show distinct signals for the four unique carbons of the piperazine ring and the six carbons of the dichlorophenyl ring.

Table 1: Expected NMR Spectral Data for 1-(2,3-Dichlorophenyl)piperazine Moiety
TechniqueAssignmentExpected Chemical Shift (δ, ppm)Notes
¹H NMRAromatic-H~6.9 - 7.4Multiplet pattern due to protons on the dichlorophenyl ring. d-nb.infosphinxsai.com
Piperazine-H (N-CH₂)~3.0 - 3.2Protons adjacent to the phenyl ring.
Piperazine-H (NH-CH₂)~2.6 - 2.8Protons adjacent to the secondary amine. sphinxsai.com
¹³C NMRAromatic-C~115 - 152Signals for the six carbons of the dichlorophenyl ring, including two C-Cl carbons.
Piperazine-C (C-N-Ar)~50 - 55Carbons adjacent to the aromatic ring.
Piperazine-C (C-NH)~44 - 48Carbons adjacent to the secondary amine. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in 1-(2,3-Dichlorophenyl)piperazine by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. The structure is confirmed via spectroscopic methods including IR. google.com The spectrum displays characteristic absorption bands for the aromatic ring, C-H bonds, the secondary amine (N-H), and the carbon-chlorine (C-Cl) bonds. For example, analysis of a closely related hydrazide derivative shows key stretches for C-H bonds (3005-2821 cm⁻¹) and aromatic C=C bonds (1577-1487 cm⁻¹). sphinxsai.com

Table 2: Characteristic IR Absorption Bands for 1-(2,3-Dichlorophenyl)piperazine
Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3200 - 3400
Aromatic C-H Stretch3000 - 3100 sphinxsai.com
Aliphatic C-H Stretch2800 - 3000 sphinxsai.com
Aromatic C=C Stretch1450 - 1600 sphinxsai.com
C-N Stretch1200 - 1350
C-Cl Stretch700 - 800 google.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is often employed to confirm the assigned structure with high accuracy. nih.gov For 1-(2,3-Dichlorophenyl)piperazine, which has a monoisotopic mass of 230.03775 Da, mass spectrometry provides definitive confirmation of its molecular formula (C₁₀H₁₂Cl₂N₂). uni.lu Analysis of related phenylpiperazines shows a characteristic fragmentation pattern involving the loss of a C₂H₄N fragment from the piperazine ring. nih.govspringermedizin.de

Table 3: Predicted Mass Spectrometry Data for 1-(2,3-Dichlorophenyl)piperazine uni.lu
Adduct IonFormulaPredicted Mass-to-Charge Ratio (m/z)
[M+H]⁺C₁₀H₁₃Cl₂N₂⁺231.04503
[M+Na]⁺C₁₀H₁₂Cl₂N₂Na⁺253.02697
[M+NH₄]⁺C₁₀H₁₆Cl₂N₃⁺248.07157
[M+K]⁺C₁₀H₁₂Cl₂KN₂⁺269.00091
[M-H]⁻C₁₀H₁₁Cl₂N₂⁻229.03047

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The 2,3-dichlorophenyl group in the molecule acts as a chromophore, which is responsible for its UV absorption. While a full spectrum is not commonly published, the compound's significant absorbance in the UV region is evidenced by the frequent use of a 254 nm wavelength for detection in HPLC analysis. google.com This wavelength is characteristic for many aromatic compounds and is suitable for quantitative analysis.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 1-(2,3-Dichlorophenyl)piperazine from starting materials, by-products, and other impurities, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and yield of 1-(2,3-Dichlorophenyl)piperazine. Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is typically employed. ptfarm.plakjournals.com Various methods have been developed to ensure the effective separation of the main compound from any related substances. google.com These methods are capable of achieving excellent resolution and sensitivity, confirming purities of greater than 99.5%. ptfarm.pl

Table 4: Reported HPLC Methodologies for 1-(2,3-Dichlorophenyl)piperazine Analysis
ColumnMobile PhaseElution ModeFlow RateDetectionSource
Octadecylsilane bonded silica (B1680970)A: Acetonitrile-disodium hydrogen phosphate (B84403) buffer B: Acetonitrile-phosphoric acidGradient1.0 mL/minUV at 254 nm google.com
Phenomenex Luna® C18 (250 x 4.6 mm, 5 µm)A: KH₂PO₄ with sodium pentanesulfonate (pH 3.0) B: Acetonitrile (B52724)Gradient1.0 mL/minUV at 215 nm akjournals.com
Waters Symmetry® C8 (250 x 4.6 mm, 5 µm)Water : Acetonitrile : Trifluoroacetic acid (50:50:0.1 v/v/v)IsocraticNot specifiedUV-VIS ptfarm.pl
Chiralpak AD-H (250 x 4.5 mm, 5 µm)30% 2-PrOH in hexanesIsocratic1.0 mL/minDAD (210–280 nm) nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the progress of chemical reactions involving 1-(2,3-dichlorophenyl)piperazine. jocpr.comrochester.eduitwreagents.com This technique allows chemists to track the consumption of starting materials and the formation of the desired product over time. rochester.edu

In the synthesis of aripiprazole (B633), where DCMPP is a key intermediate, TLC is utilized to monitor the condensation reaction. jocpr.com A common solvent system for this purpose is a mixture of chloroform (B151607) and methanol, often in a 9:1 or 8:2 ratio. jocpr.com The separation on the TLC plate, typically coated with silica gel G, allows for the visualization of the starting materials and the product, confirming the progression of the reaction. jocpr.comrochester.edu By comparing the spots of the reaction mixture with the starting material, a determination of the reaction's completion can be made. rochester.edu

Table 1: TLC Parameters for Reaction Monitoring

ParameterDetails
Stationary Phase Silica gel G coated glass plates jocpr.com
Mobile Phase Chloroform: Methanol (9:1 or 8:2 v/v) jocpr.com
Application Monitoring the synthesis of aripiprazole from DCMPP jocpr.com
Visualization Typically UV light rochester.edu

Normal-Phase Chromatography for Purification

Following the completion of a synthesis, normal-phase chromatography is a standard method for the purification of 1-(2,3-dichlorophenyl)piperazine and its derivatives. researchgate.net This technique separates compounds based on their polarity, with less polar compounds eluting before more polar ones.

For instance, in the synthesis of aripiprazole, after the initial reaction, the crude product containing DCMPP is subjected to purification. silae.it While specific conditions for DCMPP itself are not extensively detailed in the provided results, the purification of related final products often involves normal-phase chromatography. For example, a reaction mixture to produce a derivative was purified by normal phase chromatography using a mobile phase of 10% methanol. researchgate.net Another example mentions purification via flash chromatography for related compounds. The goal of this purification step is to isolate the target compound from unreacted starting materials, by-products, and other impurities, yielding a product of high purity.

Reverse-Phase HPLC for Lipophilicity Estimation (e.g., log Kw)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical tool for determining the lipophilicity of a compound, a critical parameter in drug discovery that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. wuxiapptec.com Lipophilicity is often expressed as the logarithm of the partition coefficient (log P) or, in the context of chromatography, as log Kw, the logarithm of the capacity factor extrapolated to 100% water. wuxiapptec.com

For 1-(2,3-dichlorophenyl)piperazine and its derivatives, RP-HPLC methods are employed to assess their lipophilicity. wuxiapptec.com The general principle involves injecting the compound onto a non-polar stationary phase (like C18) and eluting it with a polar mobile phase. google.com The retention time of the compound is then used to calculate its capacity factor (k), which is a measure of its retention on the column. By correlating the log k values of a series of standard compounds with their known log P values, a calibration curve can be generated. The log P of the test compound, such as DCMPP, can then be determined from its retention time under the same conditions. wuxiapptec.com While specific log Kw data for DCMPP was not found in the search results, this methodology is standard practice for characterizing the physicochemical properties of drug candidates and intermediates. wuxiapptec.com

Table 2: Typical RP-HPLC System for Lipophilicity Estimation

ComponentDescription
Stationary Phase Octadecylsilane (C18) bonded silica google.com
Mobile Phase A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) google.com
Detection UV detector, commonly at wavelengths like 254 nm google.com
Output Retention time, used to calculate the capacity factor (k) and subsequently log P or log Kw wuxiapptec.com

Application in Pharmacokinetic Studies and Drug Monitoring in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the simultaneous determination of aripiprazole and its metabolites, including DCMPP, in human plasma. researchgate.netresearchgate.net In one such validated method, plasma samples were prepared by protein precipitation. The compounds were then separated on an octadecylsilyl column using an isocratic mobile phase of 30% acetonitrile containing 0.1% formic acid. The mass spectrometer was operated in the positive ion multiple reaction monitoring mode, which provides high specificity and allows for accurate quantification. researchgate.net

In a study involving schizophrenic patients, the plasma concentrations of DCMPP were found to range from 1.02 to 46.1 ng/mL. researchgate.net The lower limit of quantification for DCMPP in human plasma was established at 1 ng/mL. researchgate.net Furthermore, studies in rats have shown that DCMPP has a higher brain uptake than its parent drug, aripiprazole, leading to a higher metabolite-to-parent drug ratio in the brain compared to the blood. silae.it This highlights the importance of monitoring DCMPP concentrations at the site of action. silae.itnih.gov

Table 3: LC-MS/MS Method for DCMPP Quantification in Human Plasma

ParameterDetails
Analytical Method Isocratic liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) researchgate.net
Sample Pretreatment Protein precipitation with acetonitrile researchgate.net
Stationary Phase Octadecylsilyl (C18) column researchgate.net
Mobile Phase 30% acetonitrile with 0.1% formic acid researchgate.net
Detection Positive ion multiple reaction monitoring (MRM) researchgate.net
Lower Limit of Quantification 1 ng/mL researchgate.net
Observed Concentration Range 1.02–46.1 ng/mL in schizophrenic patients researchgate.net

Future Directions and Emerging Research Avenues

Development of Highly Selective Receptor Probes for Neurobiological Research

The 1-(2,3-dichlorophenyl)piperazine moiety is a well-established pharmacophore, particularly for its interaction with dopamine (B1211576) and serotonin (B10506) receptors. wikiwand.com Future research endeavors are directed towards the synthesis of highly selective receptor probes based on the DCPP scaffold. These probes are instrumental in unraveling the intricate roles of specific receptor subtypes in various physiological and pathological processes within the central nervous system.

Researchers are actively modifying the DCPP structure to create analogues with enhanced affinity and selectivity for specific receptors, such as the dopamine D3 receptor. figshare.comnih.govepa.gov For instance, the development of novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides has yielded compounds with high affinity for the dopamine D3 receptor, making them valuable tools for in vivo pharmacological investigations. figshare.comepa.gov These selective probes are crucial for studying the role of the D3 receptor in conditions like cocaine addiction. figshare.comnih.govepa.gov

Furthermore, the synthesis of derivatives with modifications to the linker and terminal aryl amide groups has been shown to significantly influence binding affinity and selectivity for D2, D3, and D4 dopamine receptors. nih.gov By systematically altering these structural features, scientists can fine-tune the pharmacological profile of DCPP-based ligands to achieve the desired selectivity for neurobiological research. The exploration of these selective probes will continue to provide valuable insights into the complex neurochemistry of the brain.

Design of Novel Multi-Target Ligands for Complex Diseases

The "one-target, one-drug" paradigm is increasingly being challenged by the multifactorial nature of complex diseases. This has led to a growing interest in the design of multi-target ligands that can simultaneously modulate multiple pathological pathways. The 1-(2,3-dichlorophenyl)piperazine scaffold serves as an excellent starting point for developing such ligands due to its inherent ability to interact with various receptors. nih.govmdpi.comnih.gov

A promising strategy involves the hybridization of the DCPP nucleus with other pharmacophores to create bitopic or multi-target compounds. acs.orgnih.gov For example, linking the N-(2,3-dichlorophenyl)piperazine moiety to scaffolds like 1,4-dioxane (B91453) has resulted in the discovery of potent D3 receptor-selective or multitarget ligands with potential applications in central nervous system disorders. acs.orgnih.govresearchgate.net Some of these hybrid compounds have demonstrated a unique profile, exhibiting potent D2 receptor antagonism, 5-HT1A and D4 receptor agonism, and D3 receptor partial agonism, which could be beneficial for treating conditions like schizophrenia. nih.gov

The design of these multi-target agents often involves tethering the DCPP core to other known pharmacophores via flexible linkers, allowing for simultaneous interaction with different binding sites. nih.gov This approach has been successfully employed to create dual-target ligands for the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), which hold promise as non-addictive pain therapeutics. nih.gov The continued exploration of such scaffold hybridization strategies is expected to yield innovative treatments for a range of complex diseases.

Exploration of New Therapeutic Indications for Piperazine (B1678402) Derivatives

The therapeutic potential of 1-(2,3-dichlorophenyl)piperazine and its derivatives extends beyond their well-established roles in CNS disorders. setachemicals.com Researchers are actively investigating new therapeutic applications for this versatile class of compounds, driven by their diverse biological activities. nih.govmdpi.comnih.gov

One emerging area of interest is the development of arylpiperazine derivatives as anticancer agents. nih.govmdpi.comnih.gov Studies have shown that certain DCPP-containing compounds exhibit anti-proliferative activity in various cancer cell lines. nih.gov For instance, the introduction of the 1-(3,4-dichlorophenyl)piperazine (B178234) substituent into a 1,2-benzothiazine scaffold has resulted in compounds with significant cytotoxicity towards breast adenocarcinoma cells. mdpi.com Additionally, metal complexes of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid have shown potential as telomerase inhibitors and antiproliferative agents. nih.gov

Furthermore, the arylpiperazine scaffold is being explored for its potential in treating other conditions. Derivatives of DCPP have been synthesized and evaluated as androgen receptor (AR) antagonists for the potential treatment of prostate cancer. nih.gov The modular nature of arylpiperazines allows for structural modifications to optimize their activity against various molecular targets, opening up new avenues for therapeutic intervention in a wide range of diseases. nih.govmdpi.comnih.gov

Advanced Computational Modeling for Expedited Drug Discovery

Advanced computational modeling techniques are playing an increasingly vital role in the discovery and development of new drugs based on the 1-(2,3-dichlorophenyl)piperazine scaffold. These in silico methods allow for the rational design and prediction of the pharmacological properties of novel compounds, thereby accelerating the drug discovery process.

Molecular docking studies are frequently employed to understand the binding interactions of DCPP derivatives with their target receptors. nih.govmdpi.comnih.govnih.govpjps.pk These studies provide valuable insights into the structure-activity relationships and help in the rational design of more potent and selective ligands. nih.govmdpi.com For example, docking simulations have been used to guide the design of dual-target MOR-D3R ligands and to understand the binding modes of DCPP derivatives to the androgen receptor. nih.govnih.gov

In addition to molecular docking, other computational approaches such as quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations are being utilized. researchopenworld.com These methods help in predicting the biological activity of new compounds and in understanding their dynamic behavior at the molecular level. The integration of these advanced computational tools into the drug discovery pipeline is expected to significantly expedite the development of new and improved therapeutic agents derived from 1-(2,3-dichlorophenyl)piperazine.

Q & A

Q. What are the common synthetic routes for 1-(2,3-Dichlorophenyl)piperazine hydrochloride, and how do their methodologies compare?

  • Methodological Answer : Two primary synthesis routes are documented:
  • Route 1 (Diethanolamine-based) : Diethanolamine is halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, which reacts with 2,3-dichloroaniline in aqueous solution without catalysts. This method is efficient for small-scale synthesis and avoids toxic solvents .
  • Route 2 (Multi-step) : Trans intermediates are generated via acetonitrile reflux with potassium carbonate, followed by purification using normal-phase chromatography. This route is suitable for producing derivatives for pharmacological studies but requires stringent temperature control .
    Comparative studies suggest Route 1 offers higher yields (up to 70%) for the hydrochloride salt, while Route 2 allows modular functionalization of the piperazine core.

Q. How is the antimicrobial activity of 1-(2,3-Dichlorophenyl)piperazine evaluated experimentally?

  • Methodological Answer : Antimicrobial efficacy is assessed via agar diffusion assays (measuring inhibition zones) and minimum inhibitory concentration (MIC) determinations against Gram-positive (e.g., S. aureus, B. cereus) and Gram-negative (e.g., E. coli, P. aeruginosa) strains. For example:
  • 1-(2,3-Dichlorophenyl)piperazine (5d) exhibits MIC values of 12.5–25 µg/mL against S. aureus and B. cereus, comparable to ciprofloxacin (control) but less potent against Gram-negative strains. Activity is influenced by chlorine substitution patterns on the phenyl ring .
  • Experimental protocols require solvent controls (e.g., DMSO) to rule out non-specific effects.

Q. What purification techniques are effective for isolating 1-(2,3-Dichlorophenyl)piperazine derivatives post-synthesis?

  • Methodological Answer :
  • Normal-phase chromatography with gradients of dichloromethane/methanol or ethyl acetate/methanol is widely used for intermediates (e.g., pentanamide derivatives) .
  • Normal amine-phase chromatography (e.g., RediSep Rf Gold amine columns) improves resolution for polar derivatives, achieving >95% purity for compounds like 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides .
  • Recrystallization in acetonitrile or aqueous ethanol is recommended for hydrochloride salts .

Advanced Research Questions

Q. How does structural modification of the phenyl group in piperazine derivatives influence dopamine receptor binding?

  • Methodological Answer :
  • Key Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 2,3-positions enhances D₃ receptor selectivity . For example:
  • 1-(2,3-Dichlorophenyl)piperazine shows higher D₃ affinity (IC₅₀ = 8 nM) compared to 1-(3,5-dichlorophenyl) analogs (IC₅₀ = 32 nM) due to steric and electronic complementarity with receptor subpockets .
  • Experimental Workflow :

Synthesize derivatives via nucleophilic substitution (e.g., bromobenzyl or cyanophenyl groups).

Validate binding via radioligand displacement assays (³H-spiperone for D₂/D₃).

Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding energy trends .

Q. What analytical techniques differentiate 1-(2,3-Dichlorophenyl)piperazine from its positional isomers (e.g., 2,4- or 3,4-dichloro analogs)?

  • Methodological Answer :
  • Raman Microspectroscopy : Optimal parameters include 20 mW laser power and 128–256 scans. Principal Component Analysis (PCA) of spectral data separates isomers with >99% variance explained by PC2–PC4. For example, 2,3-DCPP exhibits distinct peaks at 620 cm⁻¹ (C-Cl stretch) and 1280 cm⁻¹ (piperazine ring vibration) .
  • ¹H NMR : Aromatic proton splitting patterns (e.g., doublet of doublets at δ 7.17–7.21 ppm) confirm substitution positions. Coupling constants (J = 7.8–8.2 Hz) distinguish ortho-dichloro from para-dichloro isomers .

Q. How can structure-activity relationship (SAR) studies optimize piperazine derivatives for β-arrestin-biased signaling at dopamine receptors?

  • Methodological Answer :
  • Design Strategy : Replace the dichlorophenyl group with bulky aromatic systems (e.g., naphthyl) to enhance β-arrestin recruitment. For instance:
  • 5-(4-(Naphthalen-1-yl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide shows 3-fold higher β-arrestin activation vs. wild-type .
  • Experimental Validation :

Use BRET (Bioluminescence Resonance Energy Transfer) assays to quantify β-arrestin recruitment.

Compare functional selectivity (EC₅₀ for cAMP inhibition vs. β-arrestin recruitment) to identify biased agonists .

Methodological Considerations

  • Data Contradictions : While 1-(2,3-Dichlorophenyl)piperazine shows strong Gram-positive activity in vitro , its poor solubility (logP = 3.2) limits in vivo bioavailability. Solubility enhancement strategies (e.g., hydrochloride salt formation or PEGylation) are critical for translational studies .
  • Critical Parameters : Reaction temperature (>70°C) and solvent polarity (acetonitrile > toluene) significantly impact cyclocondensation yields in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.